molecular formula C22H17FN4OS B5240882 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

Cat. No.: B5240882
M. Wt: 404.5 g/mol
InChI Key: RLYSQSDXWIIBAM-UHFFFAOYSA-N
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Description

1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound has gained attention due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

1-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS/c23-17-13-7-8-14-18(17)24-21(28)25-22-27-26-20(29-22)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYSQSDXWIIBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves the reaction of 5-(Diphenylmethyl)-1,3,4-thiadiazole-2-amine with 2-fluorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various microorganisms.

    Medicine: The compound is being investigated for its anticancer properties, particularly against breast and lung cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.

    Pathways Involved: It modulates signaling pathways like the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
  • 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
  • 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)urea

Uniqueness

1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.

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